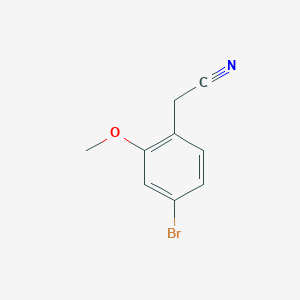

(4-Bromo-2-methoxyphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-bromo-2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTBTBUHEXXTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680957 | |

| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858523-37-2 | |

| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Bromo-2-methoxyphenyl)acetonitrile CAS number and identifiers

An In-Depth Technical Guide to (4-Bromo-2-methoxyphenyl)acetonitrile: Synthesis, Applications, and Core Identifiers

Introduction

This compound is a substituted aromatic nitrile that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional architecture—comprising a synthetically tractable aryl bromide, a modifiable nitrile group, and an electron-rich methoxy-substituted benzene ring—positions it as a key intermediate in the construction of complex molecular scaffolds. For researchers, particularly in the fields of medicinal chemistry and drug development, this compound offers a strategic starting point for synthesizing novel therapeutic agents. This guide provides an in-depth analysis of its core identifiers, physicochemical properties, a field-proven synthesis protocol, key synthetic applications, and essential safety and handling guidelines.

Compound Identification and Core Data

Precise identification is the cornerstone of chemical research. The following table summarizes the essential identifiers for this compound, ensuring accurate documentation and retrieval in chemical databases.

| Identifier | Value | Source(s) |

| CAS Number | 858523-37-2 | [1][2][3] |

| IUPAC Name | 2-(4-bromo-2-methoxyphenyl)acetonitrile | [4] |

| Molecular Formula | C₉H₈BrNO | [1][4] |

| Molecular Weight | 226.07 g/mol | [1][3] |

| Canonical SMILES | COC1=C(C=CC(=C1)Br)CC#N | [4] |

| InChI Key | MKTBTBUHEXXTRR-UHFFFAOYSA-N | [4] |

| MDL Number | MFCD11847504 | [3] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions. While comprehensive experimental data for this specific isomer is not widely published, the following information has been collated from supplier technical data sheets.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [3] |

| Storage | Store in a cool, dry place, sealed from moisture | |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. | (General chemical knowledge) |

Note: Specific values for melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically for lot-specific material.

Synthesis Protocol: Cyanation of 4-Bromo-2-methoxybenzyl Bromide

The most direct and reliable synthesis of this compound involves a nucleophilic substitution (Sₙ2) reaction. This process utilizes the corresponding benzyl bromide as the electrophile and a cyanide salt as the nucleophile. The causality for this choice is rooted in the high reactivity of benzyl halides and the strong nucleophilicity of the cyanide ion.

Experimental Protocol

Objective: To synthesize this compound from 4-Bromo-2-methoxybenzyl bromide.

Materials:

-

4-Bromo-2-methoxybenzyl bromide (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Acetonitrile (solvent)

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromo-2-methoxybenzyl bromide (1.0 eq) and the phase-transfer catalyst TBAB (0.05 eq) in acetonitrile.

-

Scientist's Insight: TBAB is employed as a phase-transfer catalyst. It facilitates the transport of the cyanide anion from the solid phase (or an aqueous phase if used) into the organic phase where the benzyl bromide resides, significantly accelerating the reaction rate.

-

-

Addition of Cyanide: Add finely powdered and dried sodium cyanide (1.2 eq) to the stirring solution.

-

Causality: Using a slight excess of NaCN ensures the reaction goes to completion. The cyanide must be dry as moisture can reduce its reactivity and lead to side reactions.

-

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding deionized water.

-

Trustworthiness: This step dissolves the remaining inorganic salts (NaCN, NaBr) and the phase-transfer catalyst, preparing the mixture for extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic extracts sequentially with deionized water and then with brine.

-

Scientist's Insight: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the final drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Validation: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The identity and purity of the final product, this compound, must be confirmed by analytical techniques such as NMR and LC-MS.[5]

Synthesis Workflow Diagram

References

Crystal structure of (4-Bromo-2-methoxyphenyl)acetonitrile

An In-depth Technical Guide to the Crystal Structure Determination of (4-Bromo-2-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science.[1][2] A thorough understanding of its three-dimensional structure is paramount for predicting its physicochemical properties, reaction mechanisms, and biological interactions. This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of this compound, from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document serves as an expert-led walkthrough of the essential experimental and computational steps required for its elucidation. The principles and protocols described herein are broadly applicable to the structural determination of novel organic molecules.

Introduction: The Significance of Structural Elucidation

The spatial arrangement of atoms within a molecule dictates its properties and functions. For pharmaceutical development, knowing the precise crystal structure of an active pharmaceutical ingredient (API) or a key intermediate is critical for understanding its stability, solubility, and bioavailability. This compound, with its reactive nitrile group, a bromine atom capable of halogen bonding, and a methoxy-substituted phenyl ring, presents a fascinating case for structural analysis.[1][2] Elucidating its crystal structure would provide invaluable insights into its solid-state packing, intermolecular interactions, and potential polymorphism, all of which are crucial considerations in drug design and materials engineering.

The primary technique for unambiguously determining the three-dimensional atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[3][4] This powerful analytical method allows for the precise measurement of bond lengths, bond angles, and the overall molecular conformation, providing a foundational understanding of the molecule's behavior at the atomic level.[3][5]

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

A high-quality single crystal is the prerequisite for a successful SC-XRD experiment.[6] This section outlines a plausible synthetic route for this compound and discusses the critical techniques for obtaining diffraction-quality crystals.

Synthesis of this compound

A common route to arylacetonitriles involves the cyanation of a corresponding benzylic halide. A plausible synthesis for this compound is outlined below. This method is adapted from established procedures for similar compounds.[7][8]

Experimental Protocol: Synthesis

-

Starting Material: 4-Bromo-1-(chloromethyl)-2-methoxybenzene.

-

Reaction: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material in a suitable solvent such as acetone. b. Add an excess of sodium cyanide (NaCN) and a catalytic amount of sodium iodide (NaI). c. Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC). d. Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. e. Evaporate the solvent from the filtrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Synthetic workflow for this compound.

Growing Single Crystals

The formation of a single crystal of sufficient size and quality is often the most challenging step. The goal is to encourage the slow, ordered growth of a single crystal lattice from a supersaturated solution.

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

-

Slow Evaporation: a. Dissolve the purified compound in the chosen solvent to create a nearly saturated solution. b. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

-

Solvent Diffusion: a. Dissolve the compound in a small amount of a "good" solvent. b. Place this solution in a larger, sealed container with a "poor" solvent (in which the compound is insoluble) that is miscible with the good solvent. c. The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.

-

Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully remove them from the solution using a loop and mount them on the goniometer of the diffractometer.[6]

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[4] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.[3][9]

Principles of X-ray Diffraction

X-rays have wavelengths comparable to the distances between atoms in a crystal lattice.[9] When an X-ray beam strikes a crystal, the electrons of the atoms scatter the X-rays. In a periodic lattice, the scattered waves interfere with each other. Constructive interference occurs only in specific directions, as described by Bragg's Law, giving rise to a unique diffraction pattern of spots. The positions and intensities of these spots contain the information needed to determine the crystal structure.

Data Collection and Processing

Experimental Protocol: SC-XRD Data Collection

-

Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a focused X-ray beam and rotated. A detector records the diffraction pattern as a series of images at different crystal orientations.[9] Data is typically collected over a wide range of angles to ensure a complete dataset.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensities and positions of the diffraction spots. This information is then used to determine the unit cell parameters and the space group of the crystal.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. Computational methods are used to solve this problem and generate an initial electron density map. This map is then interpreted to build an atomic model of the molecule. The model is subsequently refined against the experimental data to improve its accuracy, resulting in the final crystal structure.

Hypothetical Crystal Structure Analysis of this compound

In the absence of experimental data, we can predict some of the key structural features of this compound based on its chemical composition and the principles of crystal engineering.

Expected Crystallographic Parameters

The following table presents hypothetical crystallographic data for this compound, based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₈BrNO |

| Formula Weight | 226.07 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |

| a (Å) | 5 - 10 |

| b (Å) | 10 - 15 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z | 4 |

| Density (calc) | 1.5 - 1.7 g/cm³ |

Potential Intermolecular Interactions

The crystal packing of this compound would likely be governed by a combination of weak intermolecular forces:

-

Halogen Bonding: The bromine atom is a potential halogen bond donor, which could interact with the nitrogen atom of the nitrile group or the oxygen atom of the methoxy group of a neighboring molecule.

-

Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds could play a role in stabilizing the crystal lattice.

-

π-π Stacking: The aromatic phenyl rings could engage in offset π-π stacking interactions, contributing to the overall packing efficiency.

-

Dipole-Dipole Interactions: The polar nitrile and methoxy groups would introduce dipole moments, leading to dipole-dipole interactions.

Conclusion

The determination of the crystal structure of this compound through single-crystal X-ray diffraction is an essential step in fully characterizing this important synthetic intermediate. A high-resolution crystal structure would provide definitive information on its molecular conformation, bond parameters, and intermolecular interactions. This knowledge is crucial for rational drug design, polymorphism screening, and the development of new materials with tailored properties. The protocols and principles outlined in this guide provide a robust framework for researchers undertaking the structural elucidation of this and other novel organic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. pulstec.net [pulstec.net]

- 6. fiveable.me [fiveable.me]

- 7. orgsyn.org [orgsyn.org]

- 8. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of (4-Bromo-2-methoxyphenyl)acetonitrile in Organic Solvents

Abstract

Introduction to (4-Bromo-2-methoxyphenyl)acetonitrile

This compound, with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol , is a substituted aromatic nitrile.[3] Its structure, featuring a bromo and a methoxy group on the phenyl ring, imparts a unique combination of polarity and reactivity, making it a versatile building block in organic synthesis.[1][2] Understanding the solubility of this compound is paramount for its effective use in various applications, including reaction optimization, purification via recrystallization, and formulation development.

Theoretical Principles of Solubility

The solubility of a solid organic compound in a liquid solvent is governed by the principle of "like dissolves like."[4][5] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound are:

-

Polarity: The presence of the nitrile (-C≡N) and methoxy (-OCH₃) groups introduces polarity to the molecule. The nitrile group is a strong dipole, while the ether linkage in the methoxy group also contributes to its polar nature. The bromine atom, being electronegative, further influences the molecule's overall polarity.

-

Hydrogen Bonding: While this compound itself does not have hydrogen bond donor capabilities, the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.[6] This suggests that it will have some affinity for protic solvents that can donate hydrogen bonds (e.g., alcohols).

-

Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[7]

Based on its structure, this compound can be classified as a moderately polar compound. Therefore, it is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility in nonpolar solvents is anticipated to be limited.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following protocol outlines a standard laboratory method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (crystalline solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or heating block

-

Volumetric flasks and pipettes

-

Filtration apparatus (syringe filters or vacuum filtration)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled bath set to a specific temperature (e.g., 25 °C) and stir vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[7]

-

-

Separation of Solid and Liquid Phases:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Filter the withdrawn sample through a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.

-

-

Quantification of Solute Concentration:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in g/L or mg/mL.

-

Predicted Solubility Profile

While quantitative data is pending experimental determination, a qualitative solubility profile can be predicted based on the molecular structure and established principles of solubility.

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Polar Protic | Methanol, Ethanol | High | The ability of alcohols to act as hydrogen bond donors and their overall polarity align well with the polar nature and hydrogen bond accepting capabilities of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | High to Moderate | These solvents have significant dipole moments that can interact favorably with the polar groups of the solute. Acetonitrile, sharing the nitrile functional group, may show particularly good solubility.[8] |

| Nonpolar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can engage in π-π stacking with the phenyl ring of the solute, but the overall polarity mismatch will likely limit high solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The large difference in polarity between the nonpolar solvent and the moderately polar solute will result in poor solvation.[5] |

Discussion and Practical Implications

The predicted solubility profile of this compound has significant implications for its practical application:

-

Reaction Chemistry: For reactions involving this compound, polar aprotic solvents like acetonitrile or acetone would likely be good choices to ensure sufficient solubility of the starting material.

-

Purification by Recrystallization: A mixed solvent system is often ideal for recrystallization.[9] For this compound, a good approach would be to dissolve it in a "good" solvent where it is highly soluble at elevated temperatures (e.g., ethanol or acetone) and then add a "poor" solvent in which it is sparingly soluble (e.g., water or hexane) to induce crystallization upon cooling.[8][9] This differential solubility is key to effective purification.[9]

Conclusion

This technical guide has provided a detailed analysis of the solubility of this compound in organic solvents. By understanding the underlying chemical principles and employing the outlined experimental protocol, researchers can effectively determine its solubility and apply this knowledge to optimize synthetic and purification processes. The predicted solubility profile serves as a valuable starting point for solvent selection in various laboratory and industrial applications.

References

An In-depth Technical Guide to (4-Bromo-2-methoxyphenyl)acetonitrile: A Versatile Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-methoxyphenyl)acetonitrile is a key organic intermediate that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique trifunctional molecular architecture, featuring a reactive nitrile group, a synthetically versatile bromo substituent on the aromatic ring, and an acidic α-carbon, makes it a valuable building block for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the causal relationships that underpin its utility in modern organic synthesis.

Core Molecular Attributes

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [1][2] |

| CAS Number | 858523-37-2 | [1][2][3] |

| Monoisotopic Mass | 224.97893 Da | [4] |

Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic substitution reaction where a suitable cyanide source displaces a leaving group on a precursor molecule. A common and effective strategy starts from 4-bromo-2-methoxyphenol.

Conceptual Synthesis Workflow

References

An In-Depth Technical Guide to the Physical and Chemical Properties of (4-Bromo-2-methoxyphenyl)acetonitrile

This guide provides a comprehensive overview of the physical appearance, stability, and handling of (4-Bromo-2-methoxyphenyl)acetonitrile (CAS No. 858523-37-2), a key intermediate in pharmaceutical and agrochemical research. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both technical data and field-proven insights to ensure the safe and effective use of this compound.

Introduction and Scientific Context

This compound is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a brominated phenyl ring, a methoxy group, and a nitrile functional group, offers multiple reaction sites for the construction of more complex molecules. The strategic placement of these functionalities makes it a valuable precursor for a range of molecular scaffolds, particularly in the development of novel therapeutic agents and specialized chemical products. Understanding its physical and chemical characteristics is paramount for its successful application in multi-step synthetic pathways.

Physicochemical Properties

The accurate characterization of a compound's physical properties is fundamental to its application in research and development. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 858523-37-2 | [1][2] |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [1][2] |

| Physical Appearance | Solid. Described as a white to off-white crystalline powder or a beige solid. | [2] |

| Melting Point | 56-62 °C | [2] |

| Boiling Point | 308.408 °C at 760 mmHg | |

| Density | 1.451 g/cm³ | [2] |

| Refractive Index | 1.556 | [2] |

| Flash Point | 140.32 °C | |

| Purity | Typically ≥98% | [2] |

Stability and Handling Considerations

The stability of this compound is a critical factor in its storage, handling, and use in chemical reactions. While specific degradation studies on this compound are not widely published, its chemical structure allows for informed predictions regarding its stability profile.

General Stability

This compound is generally stable under recommended storage conditions. However, like many substituted aromatic compounds, it can be susceptible to degradation under harsh conditions.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible:

-

Hydrolysis of the Nitrile Group: In the presence of strong acids or bases, the nitrile group can hydrolyze to form a carboxylic acid or an amide intermediate. This is a common reaction for nitriles and can be a desired transformation in a synthetic route, but an unwanted degradation pathway during storage or in incompatible reaction media.

-

Cleavage of the Methoxy Ether Linkage: Harsh acidic conditions could potentially lead to the cleavage of the methoxy group, yielding a phenolic derivative.

-

Reactions of the Bromine Atom: The bromine atom on the aromatic ring can participate in various reactions, including nucleophilic aromatic substitution or coupling reactions. While often exploited in synthesis, unwanted side reactions can occur in the presence of certain nucleophiles or catalysts.

-

Photodegradation: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light.[3] Exposure to UV or high-energy visible light may lead to the formation of radical species and subsequent degradation.[3]

The following diagram illustrates the potential degradation pathways:

Caption: Potential degradation pathways of this compound.

Incompatible Materials

To ensure the stability of this compound, contact with the following should be avoided:

-

Strong Oxidizing Agents: Can lead to vigorous reactions and degradation.

-

Strong Acids and Bases: Can promote hydrolysis of the nitrile and/or cleavage of the ether linkage.

-

Certain Metal Ions: Can catalyze decomposition.

Experimental Protocols

Adherence to proper experimental protocols is essential for safety and for obtaining reliable and reproducible results.

Recommended Storage Protocol

To maintain the integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a refrigerator at 2-8 °C.[2]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation.

-

Light: Store in a tightly sealed, opaque container to protect from light.[3] Amber glass vials are suitable for this purpose.[3]

-

Container: Ensure the container is dry and securely sealed to prevent moisture ingress.

The following workflow illustrates the recommended storage procedure:

Caption: Recommended workflow for the proper storage of the compound.

Handling Protocol

Due to the potential hazards associated with substituted acetonitriles, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood.

-

Personal Protective Equipment:

-

Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

-

-

Dispensing:

-

When weighing and transferring the solid, avoid generating dust.

-

Use a spatula for transfers and clean any spills promptly.

-

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical properties. While generally stable, its reactivity necessitates careful handling and storage to prevent degradation. By understanding its stability profile and adhering to the recommended protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, contributing to the advancement of pharmaceutical and chemical research.

References

(4-Bromo-2-methoxyphenyl)acetonitrile safety and handling precautions

An In-depth Technical Guide to the Safe Handling of (4-Bromo-2-methoxyphenyl)acetonitrile

Introduction: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, the introduction of novel reagents is a constant. This compound (CAS No. 858523-37-2) is a substituted phenylacetonitrile, a class of compounds valuable as building blocks in medicinal chemistry.[1] However, its specific toxicological and safety data are not extensively documented. This guide adopts a proactive, first-principles approach to safety, deriving handling protocols from an analysis of its core chemical functionalities: the aromatic bromide and, most critically, the nitrile group.

The presence of the cyano (-C≡N) group necessitates that this compound be handled with the utmost care, assuming a high degree of toxicity analogous to other organic nitriles.[2] The toxicity of nitriles often stems from their potential to metabolically release cyanide ions, potent inhibitors of cellular respiration.[3] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring a safe laboratory environment.

Section 1: Hazard Assessment & Classification

Due to the limited specific data for this compound, its hazard profile is inferred from structurally related compounds, such as other toxic liquid nitriles and brominated aromatics.[4][5][6] The primary hazards are associated with acute toxicity via multiple routes of exposure and potential irritation.

Inferred GHS Classification

The Globally Harmonized System (GHS) classification is extrapolated from analogs. It should be treated, at a minimum, as meeting the criteria outlined below.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[5][7][8] | Danger | GHS06 (Skull and Crossbones) |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. | Danger | GHS06 (Skull and Crossbones) |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. | Danger | GHS06 (Skull and Crossbones) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[9][10] | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[9][10] | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[9][10] | Warning | GHS07 (Exclamation Mark) |

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and PPE, is mandatory to prevent exposure.

Mandatory Engineering Controls

The causality behind these controls is the prevention of aerosol and vapor inhalation, which is a primary exposure route for toxic nitriles.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[9] This is the primary barrier to prevent systemic exposure via inhalation.

-

Safety Shower & Eyewash Station: Must be readily accessible and tested regularly. Immediate access is critical for decontamination in the event of a significant splash or spill.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected for chemical resistance and worn correctly at all times.

-

Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility data. For extended operations or when handling larger quantities, consider double-gloving. Always inspect gloves for tears or pinholes before use.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[12] When there is a risk of splashing, a full-face shield must be worn in addition to goggles.[8]

-

Skin and Body Protection: A buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[13]

-

Respiratory Protection: Not typically required when all work is conducted within a certified fume hood. However, for emergency situations like a large spill, a full-face respirator with a combination filter for organic vapors and particulates (e.g., Type ABEK) is necessary.[8]

Section 3: Standard Operating Procedures (SOPs)

Adherence to strict protocols is essential for minimizing risk during routine laboratory operations.

Protocol for Weighing and Transfer

-

Preparation: Designate a specific area within the fume hood for handling the compound. Ensure all necessary equipment (spatulas, weigh paper, secondary containers) is present.

-

Tare Container: Place a tared, sealed container on the balance inside the fume hood.

-

Aliquot Transfer: Carefully transfer the required amount of this compound to the container, minimizing the creation of dust or aerosols.

-

Seal and Clean: Securely close the container. Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., isopropanol) and wipe, disposing of the wipes as hazardous waste.

-

Transport: Use a secondary container when transporting the chemical within the laboratory.

Storage Requirements

Proper storage is crucial to prevent degradation, reaction, and accidental exposure.

-

Location: Store in a cool, dry, well-ventilated area designated for toxic chemicals.

-

Security: The storage location must be locked and accessible only to authorized personnel.[5][9]

-

Container: Keep the container tightly closed to prevent the escape of vapors.[14]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][12] Contact with strong acids is particularly hazardous as it can lead to the liberation of highly toxic hydrogen cyanide gas.[15]

Section 4: Emergency Response

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response Protocol

-

Evacuate: Immediately alert others in the area and evacuate the immediate vicinity.

-

Ventilate: Ensure the fume hood is operating. If the spill is large and outside a hood, close the door to the lab and prevent entry.

-

Assess and Equip: For small spills within a fume hood, trained personnel wearing full PPE (double gloves, goggles, face shield, lab coat) can proceed. For larger spills, contact the institution's environmental health and safety (EHS) department immediately.

-

Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials like paper towels.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse. Collect all cleaning materials for hazardous waste disposal.

First Aid Measures

Immediate medical attention is required for any suspected exposure. Show the Safety Data Sheet (or this guide) to the attending physician.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. [6] Immediately call a Poison Control Center or physician.[5][9]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes.[9][11] Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[9] Seek immediate medical attention.

Section 5: Waste Disposal

Chemical waste must be handled in accordance with institutional, local, and national regulations.

-

Containerization: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9]

-

Environmental Precaution: Do not allow the material to enter drains or the environment.[4]

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor.

Section 6: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 858523-37-2 | [1] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Appearance | Data not available (likely a solid, based on analogs) | - |

| Melting Point | Data not available (analog (2-Methoxyphenyl)acetonitrile: 65-69 °C) | [12] |

| Boiling Point | Data not available (analog (2-Methoxyphenyl)acetonitrile: 143 °C @ 15 mmHg) | [12] |

| Solubility | Likely insoluble in water | [9] |

Conclusion

While this compound is a valuable synthetic intermediate, its potential for high toxicity requires a commensurate level of caution. By understanding the risks derived from its chemical structure, implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict handling and emergency protocols, researchers can work with this compound safely and effectively. The principles and procedures outlined in this guide provide the necessary framework to achieve that goal.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. 对甲氧基苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 2-(2-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. atul.co.in [atul.co.in]

- 15. Cyanide - Wikipedia [en.wikipedia.org]

Commercial availability of (4-Bromo-2-methoxyphenyl)acetonitrile

An In-Depth Technical Guide to the Commercial Availability and Application of (4-Bromo-2-methoxyphenyl)acetonitrile

Authored by: A Senior Application Scientist

Introduction

This compound, identified by the CAS Number 858523-37-2, is a substituted arylacetonitrile that serves as a crucial and versatile building block in modern organic synthesis. Its molecular architecture, featuring a bromine atom, a methoxy group, and a nitrile moiety on a phenyl ring, offers multiple reactive sites. This unique combination of functional groups makes it an intermediate of significant interest for researchers, scientists, and drug development professionals. The strategic placement of these groups allows for a wide range of chemical transformations, positioning it as a valuable precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic considerations, and key applications.

Commercial Availability and Procurement

This compound is readily available from a variety of specialized chemical suppliers catering to the research and development community. It is typically offered in research quantities, with purities generally exceeding 95-98%. When sourcing this compound, it is imperative for researchers to consult the certificate of analysis for lot-specific purity and characterization data.

Below is a summary of representative commercial suppliers. Availability and quantities are subject to change, and researchers should verify the information directly with the suppliers.

| Supplier | Product ID | Purity | Available Quantities |

| Santa Cruz Biotechnology | sc-290003 | ≥98% | Inquire with supplier |

| AKSci | W8828 | ≥98% | 1g, 5g, 10g, 25g |

| MySkinRecipes | 81346 | 95% | 250mg, 1g |

| JR MediChem LLC | AS-8891 | 98% | Inquire with supplier |

| BLD Pharm | BD119842 | 98% | 1g, 5g, 25g |

| Aladdin | B184825 | 98% | 1g, 5g, 25g |

Note: All products listed are intended for research and development use only and must be handled by technically qualified individuals.[1][2]

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for its safe handling, storage, and application in experimental workflows.

| Property | Value |

| CAS Number | 858523-37-2 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | Solid[2] |

| Melting Point | 56-62°C[2] |

| Density | 1.451 g/cm³[2] |

| Refractive Index | 1.556[2] |

| Storage | Recommended long-term storage at 2-8°C[2] |

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Signal Word: Warning[2]

Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[2] In case of exposure, rinse the affected area with plenty of water and seek medical attention.[3]

Synthetic Considerations

While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. Arylacetonitriles are commonly synthesized via the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The workflow below illustrates a plausible synthetic route starting from 4-bromo-2-methoxybenzaldehyde.

Caption: Plausible synthetic workflow for this compound.

This multi-step process involves the initial reduction of the aldehyde to an alcohol, followed by conversion to a more reactive benzyl halide, and finally, displacement with a cyanide anion. Each step requires careful optimization of reaction conditions to maximize yield and purity.

Applications in Research and Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for selective and sequential modifications, making it a powerful tool for building molecular complexity. The nitrile group is particularly versatile, serving as a precursor to amines, aldehydes, ketones, and carboxylic acids.[4]

The presence of the bromine atom is key to its application in modern medicinal chemistry. It serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[4][5] These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the core scaffolds of many pharmaceutical agents.[6][7]

Caption: Key reactive sites and potential transformations of the title compound.

Although specific applications for this compound are proprietary or in early-stage research, the broader class of substituted phenylacetonitriles are well-documented as intermediates in the synthesis of compounds with diverse biological activities.[8] For instance, related isomers are used in the development of kinase inhibitors and selective estrogen receptor modulators (SERMs).[6][7] The cyano group is a common feature in many marketed drugs, highlighting the importance of nitrile-containing intermediates in drug discovery.[8]

Conclusion

This compound is a commercially accessible and highly valuable chemical intermediate for the research and development sectors. Its well-defined physicochemical properties and predictable reactivity, particularly at the aryl bromide and nitrile positions, provide synthetic chemists with a reliable platform for the construction of novel and complex molecular architectures. As the demand for innovative pharmaceuticals and advanced materials continues to grow, the importance of versatile building blocks like this compound in enabling discovery and development is set to increase.

References

Methodological & Application

Application Note: (4-Bromo-2-methoxyphenyl)acetonitrile as a Versatile Precursor for the Synthesis of Quinolines and Benzofurans

Abstract

This technical guide provides detailed protocols and methodologies for the synthesis of high-value heterocyclic compounds, specifically quinolines and benzofurans, utilizing (4-Bromo-2-methoxyphenyl)acetonitrile as a strategic starting material. This precursor is uniquely functionalized with a bromo group amenable to cross-coupling, a nitrile moiety for diverse transformations, and an ortho-methoxy group that serves as a synthetic handle for cyclization. The protocols herein are designed to be robust and reproducible, offering field-proven insights into experimental design and mechanistic rationale to empower researchers in medicinal chemistry and materials science.

Introduction: The Strategic Value of this compound

This compound is a multifaceted building block for organic synthesis.[1] Its utility arises from the orthogonal reactivity of its three primary functional groups:

-

Aryl Bromide: Serves as a canonical handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.[2]

-

Nitrile Group: A versatile functional group that can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate directly in cyclization and addition reactions.[2][3]

-

Ortho-Methoxy Group & Methylene Bridge: The methoxy group can be strategically cleaved to reveal a nucleophilic phenol for intramolecular cyclizations. The adjacent methylene protons are acidic and can be deprotonated to form a nucleophilic carbanion.[2]

This unique combination enables the rational design of synthetic routes to a variety of heterocycles, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials.[3][4][5] This note details two exemplary transformations: a palladium-catalyzed cascade for quinoline synthesis and a multi-step sequence for constructing the benzofuran core.

Synthesis of Substituted Quinolines via Palladium-Catalyzed Cascade

The quinoline scaffold is a privileged structure in medicinal chemistry.[4] Modern synthetic methods allow for its construction under mild conditions with high functional group tolerance. We present a protocol adapted from contemporary palladium-catalyzed cascade reactions that directly utilize the nitrile functionality.[6]

Mechanistic Rationale & Workflow

This protocol is based on a three-component reaction involving the aryl nitrile, an arylboronic acid, and an alcohol, catalyzed by a palladium(II) species. The reaction proceeds through a proposed cascade of nucleophilic addition, intramolecular cyclization/ring expansion, and esterification to furnish a 2-arylquinoline-4-carboxylate. The palladium catalyst is crucial for activating the nitrile group towards nucleophilic attack by the arylboronic acid.

Caption: Experimental workflow for the Pd-catalyzed synthesis of quinolines.

Detailed Experimental Protocol

Reaction: Palladium-Catalyzed Three-Component Synthesis of Ethyl 6-bromo-8-methoxy-2-phenylquinoline-4-carboxylate

-

Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 226 mg), phenylboronic acid (1.5 mmol, 183 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), SPhos (0.1 mmol, 41 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (5 mL) and absolute ethanol (2 mL) via syringe.

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the target quinoline derivative.

Data Summary

The following table provides illustrative data for the synthesis of various quinoline derivatives using this methodology, demonstrating its scope.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Ethyl 6-bromo-8-methoxy-2-phenylquinoline-4-carboxylate | 75 |

| 2 | 4-Tolylboronic acid | Ethyl 6-bromo-8-methoxy-2-(p-tolyl)quinoline-4-carboxylate | 78 |

| 3 | 4-Methoxyphenylboronic acid | Ethyl 6-bromo-8-methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylate | 82 |

| 4 | 3-Thienylboronic acid | Ethyl 6-bromo-8-methoxy-2-(thiophen-3-yl)quinoline-4-carboxylate | 65 |

Synthesis of Substituted Benzofurans via Sonogashira Coupling and Cyclization

Benzofurans are prevalent motifs in natural products and pharmaceuticals, known for a wide range of biological activities.[7] A reliable and modular route to this scaffold involves an initial Sonogashira coupling to install an alkyne, followed by an intramolecular cyclization. The ortho-methoxy group is a key latent functionality, which is unmasked to a phenol to trigger the final ring-forming step.

Mechanistic Rationale & Workflow

The synthesis proceeds in three distinct stages:

-

Sonogashira Coupling: The aryl bromide is coupled with a terminal alkyne using a palladium/copper co-catalytic system to form a C(sp²)-C(sp) bond.[8] This step constructs the requisite carbon framework for cyclization.

-

O-Demethylation: The methoxy ether is cleaved using a strong Lewis acid like boron tribromide (BBr₃) to generate the free phenol. This step unmasks the nucleophile for the subsequent cyclization.

-

Intramolecular Cyclization: The resulting ortho-hydroxyarylacetonitrile derivative undergoes a 5-exo-dig cyclization. The phenoxide attacks the alkyne, a process often promoted by a base or a transition metal catalyst, to form the benzofuran ring.[7]

Caption: Multi-step workflow for the synthesis of benzofurans.

Detailed Experimental Protocols

Protocol 3.2.1: Step 1 - Sonogashira Coupling

-

Preparation: To a Schlenk flask, add this compound (1.0 mmol, 226 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11.5 mg).

-

Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous triethylamine (Et₃N, 5 mL) and the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 132 µL).

-

Reaction Execution: Stir the mixture at 60 °C for 6 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite, and wash the pad with ethyl acetate. Concentrate the filtrate and purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the coupled product.

Protocol 3.2.2: Step 2 - O-Demethylation

-

Preparation: Dissolve the alkyne intermediate from Step 1 (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a flame-dried flask under argon.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add boron tribromide (1 M solution in DCM, 1.2 mL, 1.2 mmol) dropwise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C, followed by water (10 mL). Extract with DCM (3 x 15 mL), dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude phenol, which is often used directly in the next step.

Protocol 3.2.3: Step 3 - Intramolecular Cyclization

-

Preparation: Dissolve the crude phenol from Step 2 (1.0 mmol) in dimethylformamide (DMF, 8 mL).

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

-

Reaction Execution: Heat the mixture to 90 °C and stir for 5 hours.

-

Workup: Cool the reaction, pour it into water (20 mL), and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography to afford the final benzofuran product.

Data Summary

This robust sequence allows for the synthesis of diverse benzofurans by varying the coupling partner.

| Entry | Terminal Alkyne | Product | Overall Yield (%) |

| 1 | Phenylacetylene | (6-Bromo-2-phenylbenzofuran-3-yl)acetonitrile | 68 |

| 2 | 1-Hexyne | (6-Bromo-2-butylbenzofuran-3-yl)acetonitrile | 71 |

| 3 | Trimethylsilylacetylene | (6-Bromo-2-(trimethylsilyl)benzofuran-3-yl)acetonitrile | 65 |

| 4 | Propargyl alcohol | (6-Bromo-2-(hydroxymethyl)benzofuran-3-yl)acetonitrile | 60 |

| The TMS group can be removed post-cyclization if desired. |

Conclusion

This compound stands out as a highly effective and versatile starting material for constructing complex heterocyclic systems. The protocols detailed in this application note for the synthesis of quinolines and benzofurans are built upon reliable, well-documented chemical transformations. By providing not only the step-by-step procedures but also the underlying mechanistic rationale, we aim to equip researchers with the tools to confidently apply these methods and adapt them for the synthesis of novel molecular targets in drug discovery and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of (4-Bromo-2-methoxyphenyl)acetonitrile in Medicinal Chemistry: Application Notes and Protocols

(4-Bromo-2-methoxyphenyl)acetonitrile , a versatile synthetic intermediate, has emerged as a valuable building block in the intricate landscape of medicinal chemistry. Its unique structural arrangement, featuring a reactive nitrile moiety and a strategically positioned bromo-functionalized aromatic ring, offers a powerful handle for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, particularly as a key precursor in the synthesis of innovative therapeutic agents, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: A Multifaceted Precursor

This compound (CAS No. 858523-37-2) is a crystalline solid with a molecular weight of 226.07 g/mol and a molecular formula of C₉H₈BrNO.[1] Its utility in organic synthesis stems from the orthogonal reactivity of its two primary functional groups. The aryl bromide serves as a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the formation of intricate biaryl systems. Concurrently, the nitrile group can be readily transformed into other critical functionalities, such as primary amines or carboxylic acids, which are prevalent in biologically active molecules.[2]

This dual reactivity profile makes this compound an ideal starting material for the synthesis of a wide array of pharmaceutical agents, most notably in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The strategic incorporation of the this compound scaffold allows for the systematic exploration of chemical space to develop potent and selective kinase inhibitors.

Core Applications in Drug Discovery: The Synthesis of Fenebrutinib

A prominent example showcasing the significance of this compound is its role as a key precursor in the synthesis of Fenebrutinib . Fenebrutinib is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell and myeloid cell signaling pathways.[3] Dysregulation of BTK signaling is implicated in various autoimmune diseases, and Fenebrutinib is under clinical investigation for the treatment of conditions such as multiple sclerosis and rheumatoid arthritis.[3][4]

The synthesis of Fenebrutinib involves a convergent approach, wherein two key fragments are synthesized separately and then coupled in a final step. This compound serves as the foundational starting material for one of these critical fragments. The synthetic strategy hinges on two pivotal transformations: a Suzuki-Miyaura cross-coupling reaction to introduce a pyrazole moiety, followed by the reduction of the nitrile group to a primary amine.

Synthetic Workflow for a Key Fenebrutinib Intermediate

The following workflow illustrates the strategic utilization of this compound in the synthesis of a key intermediate for Fenebrutinib.

Caption: Synthetic workflow for a key Fenebrutinib intermediate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involved in the synthesis of a Fenebrutinib intermediate, starting from this compound. These protocols are based on established chemical principles and are intended for use by trained professionals in a controlled laboratory setting.

Protocol 1: Suzuki-Miyaura Coupling of this compound with a Pyrazole Boronic Ester

This protocol details the palladium-catalyzed cross-coupling reaction to form the C-C bond between the aryl bromide and a pyrazole moiety.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalents) |

| This compound | 858523-37-2 | 226.07 | 1.0 |

| Pyrazole Boronic Acid Pinacol Ester | Varies | Varies | 1.1 - 1.5 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.02 - 0.05 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - |

| Water (degassed) | 7732-18-5 | 18.02 | - |

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired pyrazole boronic acid pinacol ester (1.1-1.5 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv.), and potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

-

Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with the inert gas to ensure the removal of oxygen.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the coupled intermediate.

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile catalyst for Suzuki-Miyaura couplings. For more challenging substrates, other palladium catalysts and ligands, such as those from the Buchwald-Hartwig family, may offer improved yields.

-

Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation. The choice of base can be critical and may need to be optimized for specific substrates.

-

Solvent System: The mixture of an organic solvent (dioxane) and water is crucial for dissolving both the organic and inorganic reagents and for facilitating the catalytic cycle.

Protocol 2: Reduction of the Nitrile Group to a Primary Amine

This protocol describes the conversion of the nitrile functionality in the coupled intermediate to a primary amine, a key pharmacophore in many kinase inhibitors.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalents) |

| Coupled Intermediate from Protocol 1 | - | - | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 1.5 - 2.0 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |

| Sodium Sulfate, anhydrous (Na₂SO₄) | 7757-82-6 | 142.04 | - |

| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - |

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a solution of the coupled intermediate (1.0 equiv.) in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Cautiously add lithium aluminum hydride (1.5 - 2.0 equiv.) portion-wise to the stirred solution. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. A granular precipitate should form.

-

Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Purification: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine. Further purification can be achieved by column chromatography or crystallization if necessary.

Causality Behind Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. Other reducing agents, such as borane-THF complex or catalytic hydrogenation, can also be employed, and the choice may depend on the functional group tolerance of the substrate.

-

Work-up Procedure: The Fieser work-up is a standard and safe method for quenching LiAlH₄ reactions, resulting in the formation of easily filterable inorganic salts.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 858523-37-2 | [1] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 65-69 °C | [5] |

Conclusion

This compound is a strategically important and versatile precursor in medicinal chemistry. Its application in the synthesis of the BTK inhibitor Fenebrutinib highlights its value in the construction of complex, biologically active molecules. The protocols provided herein offer a practical guide for the key transformations of this building block, enabling researchers to leverage its synthetic potential in their drug discovery and development endeavors. The careful selection of reaction conditions and a thorough understanding of the underlying chemical principles are paramount to achieving successful and reproducible results.

References

- 1. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]

- 2. 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 97% | CAS: 330786-24-8 | AChemBlock [achemblock.com]

- 3. benchchem.com [benchchem.com]

- 4. Fenebrutinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. rsc.org [rsc.org]

Suzuki coupling reactions with (4-Bromo-2-methoxyphenyl)acetonitrile

An Application Guide for the Synthesis of Biaryl Acetonitriles: Suzuki-Miyaura Coupling Reactions with (4-Bromo-2-methoxyphenyl)acetonitrile

Introduction: The Strategic Importance of Biaryl Acetonitriles

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides is indispensable in both academic research and the industrial production of pharmaceuticals and advanced materials.[3][4]

This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and valuable substrate: this compound. The resulting products, (4-aryl-2-methoxyphenyl)acetonitriles, are important structural motifs and versatile intermediates in medicinal chemistry. The acetonitrile moiety can be hydrolyzed to carboxylic acids or reduced to amines, while the biaryl core is prevalent in numerous biologically active molecules.[5][6]

However, the coupling of this compound presents unique challenges. The aryl bromide is electron-rich due to the ortho-methoxy group, which can impede the initial oxidative addition step.[7] Furthermore, the steric hindrance imposed by this ortho-substituent can complicate subsequent steps in the catalytic cycle.[8][9] This application note provides a detailed mechanistic overview, optimized protocols, and troubleshooting strategies to empower researchers to successfully navigate these challenges.

The Catalytic Cycle: A Mechanistic Blueprint

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium catalytic cycle. Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The cycle comprises three primary stages: oxidative addition, transmetalation, and reductive elimination.[2][10][11]

-

Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) species, which inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. The electron-rich nature of the substrate can make this the rate-limiting step, often necessitating the use of electron-rich, bulky phosphine ligands to promote the reaction.[12]

-

Transmetalation : Before the aryl group can be transferred from the boron reagent to the palladium center, the boronic acid must be activated by a base. This activation forms a more nucleophilic "ate" complex (e.g., a boronate). This species then transfers its aryl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.[10][11]

-

Reductive Elimination : This final, irreversible step involves the coupling of the two organic ligands on the palladium center to form the new C-C bond of the desired biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. para Methoxy phenyl aceto nitrile | CAS No. 104-47-2 | para Methoxy benzyl cyanide; p-Methoxybenzeneacetonitrile; (4-Methoxyphenyl) acetonitrile | Atul Ltd [atul.co.in]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. researchgate.net [researchgate.net]

The Synthetic Chemist's Guide to Palladium-Catalyzed Reactions of (4-Bromo-2-methoxyphenyl)acetonitrile: Applications and Protocols

Introduction: A Versatile Building Block for Complex Molecule Synthesis

(4-Bromo-2-methoxyphenyl)acetonitrile is a bifunctional building block of significant interest to researchers in medicinal chemistry, drug development, and materials science.[1][2] Its structure is primed for molecular elaboration, featuring a bromine atom on the phenyl ring that serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, and a nitrile group that can be transformed into other valuable functionalities.[1][2][3] This guide provides a comprehensive overview of the key palladium-catalyzed transformations involving this substrate, complete with detailed application notes, step-by-step protocols, and insights into reaction optimization.

The strategic manipulation of the aryl bromide and nitrile functionalities allows for the construction of diverse and complex molecular architectures.[1] The electron-donating methoxy group on the aromatic ring can influence the reactivity of the aryl bromide, a factor that will be addressed in the context of specific reaction protocols.[4]

Core Palladium-Catalyzed Transformations

The bromine atom on the this compound scaffold is readily exploited in several cornerstone palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.[1] This section will delve into the practical application of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.[1][5] This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in pharmaceuticals.[5][6]

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling